methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate
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Overview
Description
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate is a compound known for its unique chemical structure and properties. It features a trifluoromethyl-substituted phenyl group, which imparts significant stability and reactivity to the molecule. This compound is often utilized in various scientific research fields due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves:
Reactants: 3,5-bis(trifluoromethyl)phenyl isothiocyanate and methylamine.
Solvent: A suitable solvent such as dichloromethane or toluene.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and stabilize transition states in chemical reactions. This property makes it an effective catalyst and reagent in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Studied for their antimicrobial properties.
Uniqueness
Methyl N’-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate stands out due to its unique combination of trifluoromethyl groups and carbamimidothioate moiety, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
61343-64-4 |
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Molecular Formula |
C10H8F6N2S |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate |
InChI |
InChI=1S/C10H8F6N2S/c1-19-8(17)18-7-3-5(9(11,12)13)2-6(4-7)10(14,15)16/h2-4H,1H3,(H2,17,18) |
InChI Key |
YLKKXZQYQQOWGT-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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